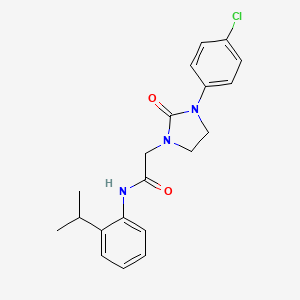
5-(4,4,5,5-四甲基-1,3,2-二氧杂硼烷-2-基)-1H-吡咯-3-羧酸甲酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrole-3-carboxylate” is a complex organic compound. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. It also contains a boronic ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl), which is often used in Suzuki coupling reactions in organic synthesis .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrole ring and the boronic ester group. The exact structure would depend on the positions of these groups in the molecule .Chemical Reactions Analysis
The boronic ester group in this compound could potentially participate in Suzuki coupling reactions, which are used to form carbon-carbon bonds. The pyrrole ring might also undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Boronic esters are typically stable and can be stored under normal conditions. Pyrroles are aromatic and relatively stable, but they can be sensitive to air and moisture .科学研究应用
Organic Synthesis Intermediates
This compound serves as an important intermediate in organic synthesis. It’s utilized in various transformation processes due to its high stability and reactivity. Specifically, it’s used in the synthesis of drugs, where boronic acid compounds protect diols and assist in asymmetric synthesis of amino acids, as well as in Diels–Alder and Suzuki coupling reactions .
Enzyme Inhibition
In pharmacology, compounds with borate groups are often employed as enzyme inhibitors. They play a crucial role in the development of drugs that target specific enzymes within biological pathways, potentially leading to treatments for diseases where enzyme activity is a factor .
Ligand for Drug Formulation
Boric acid compounds, due to their unique properties, are used as specific ligand drugs. This application is significant in the formulation of drugs that require precise targeting and binding to biological molecules .
Fluorescent Probes
The compound’s structure allows it to be used as a fluorescent probe. It can identify various substances within biological systems, such as hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines. This is particularly useful in diagnostic assays and research into cellular processes .
Stimulus-Responsive Drug Carriers
Boronic ester bonds are widely used in the construction of stimulus-responsive drug carriers. These carriers respond to microenvironmental changes such as pH, glucose, and ATP levels in the organism. They can deliver anti-cancer drugs, insulin, and genes, utilizing the formation and rupture of boronic ester bonds for controlled drug release .
Crystallographic and Conformational Analyses
The compound’s crystal structure can be characterized by various spectroscopic methods, which is essential for understanding its physical and chemical properties. This information is vital for the design of new materials and drugs .
作用机制
Mode of Action
The presence of the boronic ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) suggests that it may undergo reactions such as suzuki-miyaura cross-coupling , which is a common method for forming carbon-carbon bonds in organic synthesis.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrole-3-carboxylate . .
安全和危害
未来方向
属性
IUPAC Name |
methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BNO4/c1-11(2)12(3,4)18-13(17-11)9-6-8(7-14-9)10(15)16-5/h6-7,14H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSVMPMYZRFLSEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

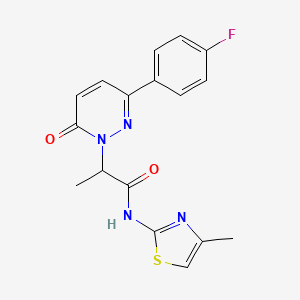
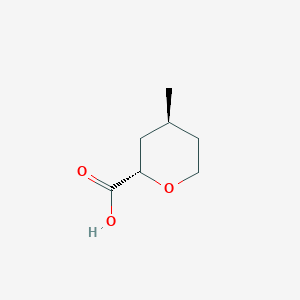


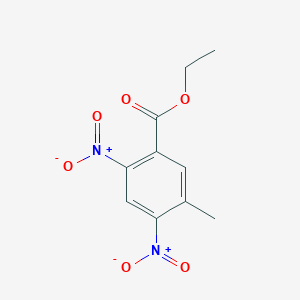
![2-Chloro-N-[3-chloro-2-(5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)phenyl]acetamide](/img/structure/B2890261.png)


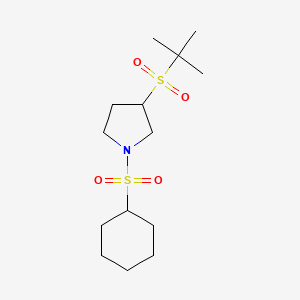
![N-[(4-Cyclopropyl-1,3-thiazol-2-yl)methyl]prop-2-enamide](/img/structure/B2890267.png)


![Methyl (E)-4-[4-(3-cyanopyrazin-2-yl)-2-methylpiperazin-1-yl]-4-oxobut-2-enoate](/img/structure/B2890271.png)
